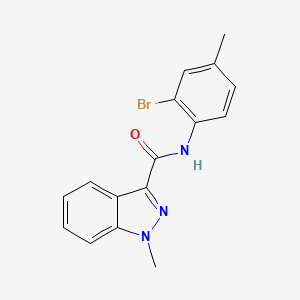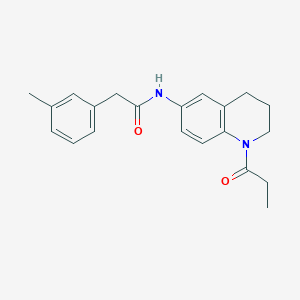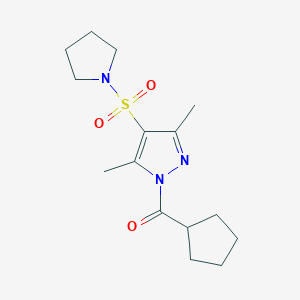
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide (BMIC) is an organic compound that has been studied extensively in recent years. It is a member of the indazole family of compounds, which are known for their various biochemical and physiological effects. BMIC has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, BMIC has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is not fully understood. However, it is believed that N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide binds to certain receptors in the body, which then activates certain pathways and enzymes, leading to the desired effects. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is believed to interact with certain proteins and enzymes, which can lead to changes in the activity of those proteins and enzymes.
Biochemical and Physiological Effects
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its potential therapeutic applications, including its ability to act as an anti-inflammatory agent and its potential use in the treatment of certain types of cancer. In addition, N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been studied for its ability to modulate the activity of certain enzymes and proteins, as well as its ability to act as a receptor agonist. N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has also been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to be used in a wide variety of experiments. The limitations of using N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide in laboratory experiments include its relatively short half-life, its potential to cause unwanted side effects, and its potential to interact with other compounds in unexpected ways.
Zukünftige Richtungen
For research involving N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide include further studies of its mechanism of action, its ability to modulate the activity of certain enzymes and proteins, its potential use in the development of new drugs, and its potential use in the treatment of various neurological disorders. In addition, further studies of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide’s potential use in the treatment of certain types of cancer and its potential use as an anti-inflammatory agent are warranted. Finally, further studies of the potential side effects of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide and its potential interactions with other compounds are needed in order to fully understand the safety and efficacy of this compound.
Synthesemethoden
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide can be synthesized from the reaction of 2-bromo-4-methylphenyl isocyanate and 1-methyl-1H-indazole-3-carboxylic acid. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is purified by column chromatography. The synthesis of N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide has been optimized to produce a high yield of the desired product in a relatively short amount of time.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYIANAUEIJTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)

![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6499852.png)

![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[2-(morpholin-4-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499860.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)